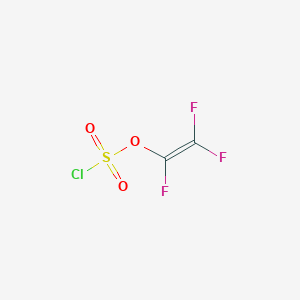

Ethyl 3-chlorotetrafluoropropionate

Übersicht

Beschreibung

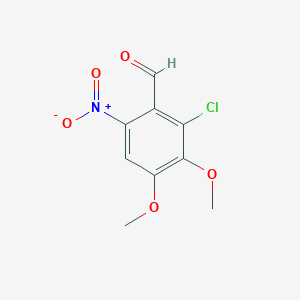

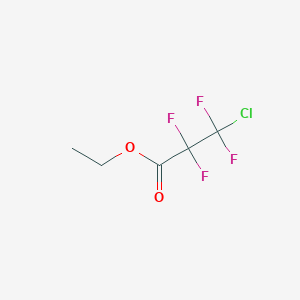

Ethyl 3-chlorotetrafluoropropionate is a chemical compound with the molecular formula C5H5ClF4O2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 3-chlorotetrafluoropropionate can be achieved from Ethanol and 1-Propanol, 1,1,3-trichloro-2,2,3,3-tetrafluoro-, phosphate (3:1) (8CI,9CI) .Molecular Structure Analysis

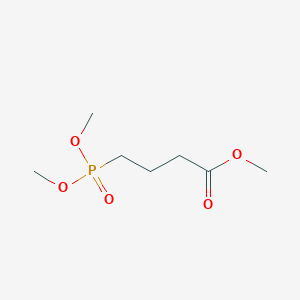

The molecular structure of Ethyl 3-chlorotetrafluoropropionate consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 2 oxygen atoms . The molecular weight of the compound is 208.54 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

- Chlorophyll Derivatives : Chlorophyll-a derivatives with pyridyl groups in the C3-substituent were synthesized, exploring the impact on optical properties. This research could have implications for photodynamic therapy and photosynthesis studies (Yamamoto & Tamiaki, 2015).

Fluorination Reagents

- Fluorinating Agents : Aminodifluorosulfinium salts, including XtalFluor-E and XtalFluor-M, were developed as stable and easy-to-handle fluorinating agents. These are important for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides in chemical synthesis (L’Heureux et al., 2010).

Polymerization Kinetics

- Free Radical Polymerization : The study of chain transfer agents in the polymerization of ethylene, MMA, and acrylamide shed light on the polymerization kinetics. Various agents, including ethyl 3-chlorotetrafluoropropionate, could be part of this research, focusing on understanding and controlling polymer structures (Furuncuoglu et al., 2010).

Battery Technology

- Lithium-Ion Batteries : Ethyl 3-chlorotetrafluoropropionate derivatives are used to improve the cycling performance of LiMn2O4 cathodes in lithium-ion batteries, particularly at elevated temperatures. This can extend battery life and improve performance (Huang et al., 2016).

Electrolyte Solutions

- Lithium/Sulfur Batteries : Fluorinated ethers, similar to ethyl 3-chlorotetrafluoropropionate, are used as electrolyte solvents in lithium/sulfur batteries. Their inclusion can enhance stability and performance (Lu et al., 2015).

Safety And Hazards

When handling Ethyl 3-chlorotetrafluoropropionate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDISGAMTZLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382113 | |

| Record name | Ethyl 3-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chlorotetrafluoropropionate | |

CAS RN |

24482-88-0 | |

| Record name | Ethyl 3-chlorotetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)